Glutaraldehyde

説明

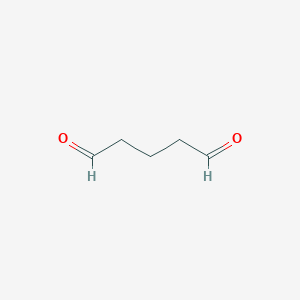

Structure

3D Structure

特性

IUPAC Name |

pentanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-2-1-3-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRSQZLOMIGNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29257-65-6 | |

| Record name | Polyglutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29257-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025355 | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaraldehyde solution is a light yellow liquid. Mixes with water. (USCG, 1999), Liquid, Colorless liquid with a pungent odor; [NIOSH] Clear, viscous colorless liquid; [ICSC] Light yellow liquid; [CAMEO] Colorless or light yellow liquid with a sharp pungent odor; Commercially available in aqueous solutions ranging from 2-50%; [Reference #1], CLEAR VISCOUS COLOURLESS LIQUID WITH PUNGENT ODOUR., CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor. | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

369 to 372 °F at 760 mmHg (decomposes) (NTP, 1992), 187-189 °C (decomposes), Boiling point: 106-108 °C at 50 mm Hg, 71-72 °C at 10 mm Hg, 188.00 °C. @ 760.00 mm Hg, 101 °C, 369-372 °, 212 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>95 °C c.c. | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethanol, benzene, ether, Miscible with ethanol, Solubility in water: miscible, Miscible | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.062 to 1.124 at 68 °F (USCG, 1999), 0.72, Relative density (water = 1): 0.7, 1.33 g/cm³, 1.10 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (Air = 1), Relative vapor density (air = 1): 3.5, Relative vapor density (air = 1): 1.05 | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17 mmHg at 68 °F (NTP, 1992), 0.6 [mmHg], Vapor pressure (20 °C): 0.0152 torr (50% aqueous solution); 0.0012 torr (2% aqueous solution), 0.6 mm Hg at 30 °C, Vapor pressure, kPa at 20 °C: 2.3, 17 mmHg | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/97 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Oil | |

CAS No. |

111-30-8 | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaral [USAN:USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutaraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3C89M417N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA256250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 20 °F (USCG, 1999), Freezing point: -14 °C, -14 °C, -33 °C, 7 °F | |

| Record name | GLUTARALDEHYDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaraldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0158 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE (50% SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0352 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLUTARALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/123 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glutaraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0301.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Glutaraldehyde Crosslinking: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Glutaraldehyde stands as one of the most effective and widely utilized crosslinking agents in various scientific and industrial applications, from tissue fixation in electron microscopy to enzyme immobilization and the stabilization of bioprosthetic materials.[1][2][3] Its success lies in its high reactivity, commercial availability, and the formation of stable, chemically resistant crosslinks.[2][4] This technical guide provides an in-depth exploration of the core mechanisms governing this compound's crosslinking action, detailed experimental protocols, and quantitative data to inform and guide research and development efforts.

The Complex Chemistry of this compound in Aqueous Solutions

Contrary to its simple linear five-carbon dialdehyde structure, this compound (CHO(CH₂)₃CHO) exists in a complex equilibrium of various forms in aqueous solutions.[2][3][4][5] The specific molecular species present are highly dependent on solution conditions such as pH, concentration, and temperature.[3][4] Commercial this compound solutions are typically acidic (pH 3.0–4.0) and contain not only the monomeric form but also hydrates, cyclic hemiacetals, and oligomers formed through aldol condensation reactions.[2][4][5][6]

At neutral or alkaline pH, the rate of aldol condensation increases, leading to the formation of α,β-unsaturated poly-glutaraldehyde.[5][6] It is these polymeric forms, rather than the simple monomer, that are often considered the primary reactive species in protein crosslinking.[2][6] This complexity is a crucial factor in the efficacy and, at times, the variability of this compound crosslinking procedures.[3][7]

The Core Mechanism: Reaction with Protein Functional Groups

This compound primarily targets the nucleophilic side chains of amino acid residues in proteins. The most reactive of these are the primary amine groups, particularly the ε-amino group of lysine residues.[1][4][8] However, it can also react with other functional groups, including the thiol group of cysteine, the phenolic group of tyrosine, and the imidazole group of histidine.[4]

The crosslinking reaction is not a simple one-step process. While the initial interaction involves the formation of a Schiff base between an aldehyde group of this compound and a primary amine on the protein, this linkage alone is unstable under acidic conditions.[2][4][9] The exceptional stability of this compound-induced crosslinks suggests a more complex mechanism.[2][4]

The prevailing understanding is that the initial Schiff base formation is followed by further reactions. One prominent theory involves a Michael-type addition reaction where other nucleophilic groups on the protein attack the α,β-unsaturated double bonds present in the polymeric forms of this compound.[2][4] Another proposed mechanism involves the formation of a stable pyridinium-type compound through cyclization and dehydration reactions.[4] It is this combination of reactions that leads to the formation of stable, covalent intermolecular and intramolecular crosslinks, effectively creating a network that stabilizes the protein's structure.[10]

The following diagram illustrates the proposed reaction pathway of this compound with protein amine groups.

Influence of Reaction Parameters

The efficiency and outcome of this compound crosslinking are highly dependent on several experimental parameters.

pH

The pH of the reaction buffer is a critical factor.[11] this compound is most reactive in a weakly alkaline medium, typically in the pH range of 7 to 9.[11][12] In this range, the ε-amino groups of lysine are more likely to be deprotonated and thus more nucleophilic, and the polymerization of this compound to its more reactive forms is favored.[6] Under acidic conditions, the Schiff base is unstable.[4][11]

Concentration

The concentration of this compound directly influences the extent of crosslinking. Low concentrations tend to favor intramolecular crosslinks, while higher concentrations promote the formation of intermolecular crosslinks, which can lead to protein insolubility and precipitation.[10] The optimal concentration is application-dependent and must be determined empirically.[13]

Temperature and Time

This compound crosslinking is typically carried out at room temperature.[14][15][16] The reaction is generally rapid, with significant crosslinking occurring within minutes to a few hours.[14][15] The reaction time is another parameter that needs to be optimized for the specific application to achieve the desired degree of crosslinking without excessive modification that could lead to loss of biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound crosslinking, compiled from various experimental protocols.

Table 1: Typical Reaction Conditions for Protein Crosslinking

| Parameter | Typical Range | Notes |

| This compound Concentration | 0.0025% - 2.5% (v/v) | Higher concentrations lead to more extensive crosslinking and potential precipitation.[13][14][15] |

| pH | 7.0 - 9.0 | Optimal for Schiff base stability and reaction with amines.[11][12] |

| Temperature | Room Temperature (20-25°C) or 37°C | Reaction is efficient at room temperature.[14][16][17] |

| Reaction Time | 2 minutes - several hours | Dependent on desired degree of crosslinking.[14][15][17] |

| Quenching Agent | 0.2 M - 1 M Tris or Glycine | Used to terminate the reaction by consuming unreacted this compound.[14][17] |

Table 2: Effect of this compound Concentration on Protein Stability

| This compound:Heme Ratio | Melting Temperature (Tm) of LtEc | Observation |

| Native (0:1) | 57°C | Baseline thermal stability. |

| 128:1 | 68°C | Increased thermal stability with crosslinking. |

| LtEc: Lumbricus terrestris Erythrocruorin |

Detailed Experimental Protocols

General Protocol for Protein Crosslinking in Solution

This protocol provides a general workflow for the chemical crosslinking of proteins in solution using this compound.[14][15][17]

Materials:

-

Purified protein sample

-

This compound solution (e.g., 2.5% or 25% stock)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.0). Note: Avoid amine-containing buffers like Tris during the reaction.[17][18]

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)[14][17]

-

Microcentrifuge tubes

-

SDS-PAGE analysis reagents

Procedure:

-

Sample Preparation: Prepare the purified protein sample in the chosen reaction buffer to a suitable concentration (e.g., 50-100 µg in 100 µL).[14][17]

-

This compound Preparation: Freshly prepare a diluted this compound solution to the desired final concentration (e.g., 0.1% to 2.5%).[15]

-

Crosslinking Reaction: Add the diluted this compound solution to the protein sample and mix gently.[15] Incubate at room temperature for a predetermined time (e.g., 5 minutes to 2 hours).[15][17]

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of approximately 0.1-0.2 M.[14] Incubate for about 15 minutes to ensure all unreacted this compound is neutralized.[14]

-

Analysis: Analyze the crosslinked products using methods such as SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.[17]

The following diagram outlines a typical experimental workflow for this compound crosslinking.

Protocol for Assessing Crosslinking Efficiency

This method provides a way to quantify the degree of crosslinking by measuring the remaining free amine groups.[19]

Materials:

-

This compound-crosslinked tissue or protein samples

-

Control (uncrosslinked) samples

-

Amine-reactive fluorescent probe (e.g., carboxyfluorescein succinimidyl ester)

-

Fluorescence microscope and image analysis software

Procedure:

-

Sample Preparation: Prepare sections of both crosslinked and control tissues.

-

Fluorescent Labeling: Expose the tissue sections to the amine-reactive fluorescent probe. The probe will bind to any uncrosslinked primary amine groups.

-

Imaging: Acquire fluorescent images of the labeled sections.

-

Quantification: Use image analysis software to measure the average fluorescence intensity of the tissue.

-

Analysis: A lower fluorescence intensity in the crosslinked samples compared to the control indicates a higher degree of crosslinking, as fewer amine groups were available to react with the probe. The amount of unbound amines can be observed to decrease with longer fixation times.[19]

Conclusion

This compound's efficacy as a crosslinking agent is rooted in its complex aqueous chemistry and its reactivity towards multiple amino acid residues, primarily lysine. The reaction mechanism is more intricate than a simple Schiff base formation, likely involving Michael-type additions and the formation of stable heterocyclic structures, which contribute to the robustness of the resulting crosslinks. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms and the critical influence of reaction parameters such as pH and concentration is paramount for the successful and reproducible application of this compound in their respective fields. The protocols and data presented here serve as a foundational guide for optimizing crosslinking strategies to achieve desired outcomes in protein stabilization, biomaterial development, and cellular studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. [Mechanism of this compound-protein bond formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aapd.org [aapd.org]

- 8. Revisiting this compound cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of crosslinking of proteins by this compound II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 15. What Is the Standard Protocol for this compound Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. fgsc.net [fgsc.net]

- 18. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 19. Assessment of this compound crosslinking efficiency with an amine-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Glutaraldehyde as a Protein Crosslinker: A Technical Guide

Glutaraldehyde is a highly effective and widely utilized homobifunctional crosslinking agent in biochemical, pharmaceutical, and biomedical research.[1][2] Its ability to rapidly and stably crosslink proteins makes it invaluable for a range of applications, from enzyme immobilization and drug delivery systems to tissue fixation for microscopy.[3][4][5] This guide provides an in-depth technical overview of its mechanism, reaction parameters, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's crosslinking chemistry is complex and not entirely elucidated, primarily because it exists as a mixture of different forms in aqueous solution.[2][3][4] Depending on conditions like pH, concentration, and temperature, it can be present as a monomer, cyclic hemiacetal, dimer, trimer, or polymer.[3][4] These forms are in equilibrium, and multiple species may be reactive.

The primary reaction targets for this compound are the primary amine groups (specifically the ε-amino group of lysine residues) on the protein surface.[1][3] The reaction is most efficient at neutral or slightly alkaline pH (7.0-9.0), where a sufficient portion of the lysine residues are in their unprotonated, nucleophilic state.[3][4] Other protein functional groups, such as thiol (cysteine), phenol (tyrosine), and imidazole (histidine), can also react with this compound, though the reaction with amines is predominant.[3]

The crosslinking process is generally understood to occur via two main mechanisms:

-

Schiff Base Formation: The aldehyde groups of this compound react with the primary amines of lysine residues to form an imine bond, commonly known as a Schiff base.

-

Michael-Type Addition: Commercial this compound solutions, particularly at neutral or alkaline pH, contain α,β-unsaturated aldehyde polymers formed via aldol condensation.[6][7] These polymers can react with amine groups through a more stable Michael-type addition reaction. This pathway contributes to the formation of stable, irreversible crosslinks.[3][4][7]

The bifunctional nature of this compound allows one molecule to react with functional groups on two different protein molecules (intermolecular crosslinking) or within the same molecule (intramolecular crosslinking), stabilizing protein structure and forming larger complexes.[8]

Caption: this compound reacts with amine groups on proteins to form stable intermolecular crosslinks.

Parameters Influencing Crosslinking Efficiency

The effectiveness of this compound crosslinking is highly dependent on several experimental parameters. Proper optimization is critical to achieve the desired outcome, whether it's stabilizing a protein complex with minimal structural perturbation or creating a robust hydrogel network.

-

This compound Concentration: Higher concentrations generally lead to more extensive and rapid crosslinking.[8][9] However, excessive concentrations can cause significant protein aggregation and potential loss of biological activity.[10] The optimal concentration must be determined empirically for each system.[3]

-

pH: The reaction is highly pH-dependent. Buffers with a pH between 7.0 and 9.0 are ideal, as this range facilitates the deprotonation of lysine's ε-amino group, making it more reactive.[3][4]

-

Buffer Composition: Buffers containing primary amines, such as Tris, must be avoided during the reaction step as they will compete with the protein's amino groups for reaction with this compound.[11][12] Phosphate (PBS) and HEPES buffers are commonly used.[11][12]

-

Reaction Time: The duration of the reaction can range from a few minutes to several hours.[13] Shorter times are often used to capture transient interactions, while longer times may be required for creating highly crosslinked matrices like hydrogels.[10][14]

-

Temperature: Reactions are typically conducted on ice, at room temperature, or at 37°C.[10][11][12] Higher temperatures increase the reaction rate but may also risk protein denaturation.

Table 1: Summary of Quantitative Reaction Parameters from Protocols

| Application | This compound Conc. | Time | Temperature | Buffer System | Quenching Agent | Source(s) |

|---|---|---|---|---|---|---|

| General Protein Crosslinking | 0.05% - 1.0% | 2 - 5 min | RT or 37°C | 20 mM HEPES (pH 7.5) | 1 M Tris-HCl | [10][12] |

| Protein Complex Stabilization | 0.5% - 2.0% (v/v) | 15 - 30 min | Room Temperature | Phosphate-buffered saline (PBS) | 0.2 M Glycine | [15] |

| Enzyme Immobilization | 0.3% | 3 h | 25°C | pH 6.5 Buffer | Not specified | [14] |

| Tissue/Cell Fixation | 0.1% - 2.5% | Minutes to hours | Room Temperature | PBS | Glycine or Sodium Borohydride | [13][16] |

| Hydrogel Formation | 1.25% - 5.0% (v/v) | 10 min - 24 h | Not specified | Not specified | Not specified | [9] |

| Crosslinking Protein Crystals | 0.5% (vapor diffusion) | 12 h (overnight) | Room Temperature | Not applicable | Not specified |[1] |

Experimental Workflow and Protocols

A typical this compound crosslinking experiment follows a logical sequence of steps designed to link the proteins of interest and then terminate the reaction before analysis.

Caption: The workflow involves sample preparation, crosslinking, quenching, and final analysis.

This protocol provides a starting point for crosslinking protein-protein interactions in solution. Researchers must optimize concentrations and times for their specific system.

A. Materials and Reagents:

-

Protein Sample: Purified protein or protein complex in an appropriate amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound (GA) Stock Solution: Prepare a fresh 2.5% (v/v) solution from a high-quality source (e.g., 25% or 70% aqueous solution). Dilute in the same buffer as the protein sample.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[11][15]

-

Analysis Buffer: e.g., SDS-PAGE loading buffer (Laemmli buffer).

B. Crosslinking Procedure:

-

Sample Preparation: Adjust the protein sample to a suitable concentration (e.g., 0.25 to 1 mg/mL) in an amine-free buffer.[12] Ensure the total volume is known.

-

Initiate Reaction: Add the freshly prepared GA stock solution to the protein sample to achieve the desired final concentration (e.g., start with a range from 0.01% to 0.5%).[10][15] Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., room temperature).[11][15] This step is critical and may require a time-course experiment to optimize.

-

Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM (e.g., add 10 µL of 1 M Tris-HCl to a 100 µL reaction).[11][12] The primary amines in the quencher will react with and neutralize any excess, unreacted this compound.[15]

-

Final Incubation: Incubate for an additional 15 minutes to ensure the quenching reaction is complete.[15]

-

Analysis: The crosslinked sample is now ready for analysis. For SDS-PAGE, add an equal volume of 2x Laemmli sample buffer, boil for 5-10 minutes, and load onto the gel.[10][12] Crosslinked complexes will appear as higher molecular weight bands. Other analyses can include FPLC, mass spectrometry, or electron microscopy.[11][17]

Applications in Research and Drug Development

This compound's versatility has led to its adoption in numerous scientific fields.

-

Studying Protein-Protein Interactions: It can "trap" transient or weak protein interactions, allowing them to be identified and studied by techniques like SDS-PAGE or mass spectrometry.[15]

-

Enzyme Immobilization: Crosslinking enzymes, either to a solid support or to each other to form cross-linked enzyme aggregates (CLEAs), can dramatically improve their stability, reusability, and performance in industrial processes.[14][18] this compound is highly effective for this purpose, often resulting in immobilized enzymes with enhanced thermal and pH stability.[14]

-

Drug Delivery Systems: this compound is used to crosslink natural polymers like starch, gelatin, and hyaluronic acid to form hydrogels.[5][19][20] These hydrogels can encapsulate therapeutic agents, and the crosslink density can be tuned to control the swelling behavior and drug release kinetics, enabling sustained and controlled drug delivery.[5]

-

Tissue Fixation: In histology and electron microscopy, this compound is a powerful fixative that preserves cellular ultrastructure with excellent fidelity by crosslinking proteins.[21]

Caption: this compound crosslinks polymers to form a hydrogel for controlled drug release.

Advantages and Limitations

Table 2: Advantages and Limitations of this compound

| Advantages | Limitations |

|---|---|

| High Reactivity & Efficiency: Reacts rapidly at near-neutral pH, making it one of the most effective crosslinkers.[3][4] | Potential for Cytotoxicity: Residual, unreacted this compound can be toxic, a concern for biomedical applications.[20][22] |

| Stable Crosslinks: Forms highly stable, largely irreversible covalent bonds.[3] | Reaction Complexity: The mechanism is complex and can lead to a heterogeneous mixture of products.[3][4] |

| Low Cost & Availability: Readily available and inexpensive compared to other crosslinking reagents.[3][4] | Autofluorescence: Can induce significant autofluorescence in samples, which may interfere with immunofluorescence microscopy.[16][23] |

| Versatility: Applicable across a wide range of fields, including enzyme technology, drug delivery, and microscopy.[4] | Protein Aggregation: High concentrations can lead to uncontrolled polymerization and protein precipitation.[10] |

| Effective for Immobilization: Excellent for creating stable immobilized enzymes and CLEAs.[14][18] | Can Alter Protein Function: The chemical modification can sometimes lead to a partial loss of protein activity.[3] |

References

- 1. Revisiting this compound cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Starch this compound Cross-Linked Hydrogel for Drug Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Mechanism of this compound-protein bond formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Mechanism of crosslinking of proteins by this compound II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. plchiulab.gitbook.io [plchiulab.gitbook.io]

- 12. fgsc.net [fgsc.net]

- 13. What Is the Standard Protocol for this compound Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. scielo.br [scielo.br]

- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 16. How to quench this compound fluorescence? | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound in bio-catalysts design: a useful crosslinker and a versatile tool in enzyme immobilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Hyaluronan–Itaconic Acid–this compound Films for Biomedical Applications: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Immunofluorescence and this compound fixation. A new procedure based on the Schiff-quenching method - PubMed [pubmed.ncbi.nlm.nih.gov]

glutaraldehyde safety precautions for laboratory use

An In-depth Technical Guide to Glutaraldehyde Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure, ensuring personnel safety, and maintaining regulatory compliance. This compound is a highly effective biocide, sterilant, and tissue fixative, but it also presents significant health hazards if not managed properly.[1][2][3]

Health Hazards Associated with this compound

This compound is a potent chemical that can cause adverse health effects through inhalation, skin absorption, ingestion, and eye contact.[4] Both liquid and vapor forms are hazardous.[5]

Primary Health Effects:

-

Respiratory System: Exposure to this compound vapor can irritate the throat, nose, and lungs, leading to symptoms such as coughing, wheezing, sneezing, and shortness of breath.[2][6][7] Repeated exposure can lead to sensitization and the development of occupational asthma.[3][8]

-

Dermal Effects: Direct skin contact can cause severe irritation, redness, and burns.[9] Allergic contact dermatitis, characterized by rashes, itching, and hives, can develop with repeated contact.[2][3][6] A brownish or tan staining of the hands has also been reported.[2][6]

-

Ocular Effects: Vapors can cause eye irritation, burning, and conjunctivitis.[2][6] Direct splashes can result in severe eye damage, potentially leading to permanent injury.[3]

-

Systemic Effects: Headaches, nausea, and dizziness have been reported among workers exposed to this compound.[6][7]

Occupational Exposure Limits

Various regulatory and advisory bodies have established occupational exposure limits (OELs) for airborne this compound to protect laboratory personnel. These limits represent the maximum concentration to which a worker can be exposed without adverse health effects. It is crucial to note that even concentrations below the legal limits can cause irritation and sensitization in some individuals.[3]

Table 1: Occupational Exposure Limits for this compound

| Issuing Organization | Limit Type | Concentration (ppm) | Notes |

| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) - Ceiling | 0.2 ppm | This concentration should not be exceeded at any time during the workday.[4][6][10] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) - Ceiling | 0.05 ppm | This is the airborne concentration that should not be exceeded during any part of the work shift.[6][11] |

| Cal/OSHA (California Division of Occupational Safety and Health) | Ceiling Limit | 0.2 ppm | Exposure must never exceed this limit for any period of time.[3] |

| UK HSE (Health and Safety Executive) | WEL (Workplace Exposure Limit) | 0.05 ppm | Applied as both an 8-hour time-weighted average and a 15-minute short-term exposure limit.[10][12] |

Engineering and Administrative Controls

The primary strategy for minimizing this compound exposure is the implementation of robust engineering and administrative controls. Respirators and other PPE should not be the primary means of controlling exposure.[10]

-

Ventilation: All work with this compound solutions should be conducted in well-ventilated areas.[6]

-

Local Exhaust Ventilation (LEV): A properly functioning laboratory fume hood is the recommended method for controlling vapors.[1][6][10] The capture velocity should be at least 100 feet per minute.[6] All equipment and handling should occur at least 6 inches inside the hood.[10]

-

General Room Ventilation: Rooms should have a minimum of 10 air exchanges per hour to ensure adequate dilution of any fugitive vapors.[1][10][13]

-

-

Containment: Use tightly covered containers for storing and transporting this compound solutions to minimize spills and vapor release.[10] Automated processing equipment can significantly reduce exposure compared to manual soaking operations.[10]

-

Designated Areas: Restrict the use of this compound to designated and clearly marked areas where traffic and ventilation can be controlled.[1][10]

-

Work Practices:

-

Only trained personnel should handle this compound.[10]

-

Develop and follow standard operating procedures (SOPs).[9]

-

Minimize the quantity of this compound used to what is necessary for the procedure.[6]

-

Keep containers closed when not in use.[6]

-

Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[6][10]

-

Personal Protective Equipment (PPE)

Appropriate PPE must be worn whenever there is a potential for skin or eye contact with this compound, even when using engineering controls.[10] An employer must conduct a hazard assessment to determine the necessary PPE.[1]

Table 2: Recommended Personal Protective Equipment (PPE) for this compound Use

| PPE Item | Specification | Rationale and Best Practices |

| Hand Protection | Gloves: Butyl rubber or nitrile gloves are recommended.[1][6][14] | Provides the most effective barrier. Latex gloves are not recommended as this compound can readily pass through them.[1][15] For short-term incidental contact, polyethylene may be used.[6] |

| Eye & Face Protection | Splash-proof goggles and/or a full face shield. [1][6][15] | Protects against splashes and vapors which can cause severe eye damage.[3] Standard surgical masks with eye shields are not a substitute.[15] |

| Protective Clothing | Lab coats, aprons, or gowns made of appropriate materials (e.g., polypropylene). [6][11] Sleeve protectors should also be used.[1] | Provides an additional barrier to protect skin and personal clothing.[1] If clothing becomes saturated, it should be removed immediately and laundered before reuse.[1] |

| Footwear | Closed-toed shoes made of impervious material. | Protects feet from potential spills.[15][16] Cloth or leather shoes are not suitable.[15] |

| Respiratory Protection | Air-purifying respirator with organic vapor cartridges. | Should not be the primary control method.[10] Required for cleaning up large spills or in situations where engineering controls are insufficient to maintain exposure below OELs.[1][17] A written respiratory protection program is required under OSHA 29 CFR 1910.134.[18] |

Safe Handling and Experimental Workflows

A structured workflow is essential for handling this compound safely from preparation to disposal.

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Spill, Emergency, and Disposal Procedures

A written plan for handling spills must be developed and implemented.[1][10] The response will depend on the size and concentration of the spill.

Emergency First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] Eyewash stations must be available within 10 seconds or 100 feet of the work area.[1]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][11]

-

Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, begin CPR. Seek medical attention.[11]

-

Ingestion: Seek immediate medical attention.[11]

Spill Response Protocol

For any significant spill, personnel should evacuate the area until it is cleaned up and deemed safe for reentry.[10] Spill kits containing appropriate PPE and neutralization agents must be readily accessible.[17]

References

- 1. acpo.org.br [acpo.org.br]

- 2. This compound - Occupational Hazards in Hospitals | NIOSH | CDC [cdc.gov]

- 3. cdph.ca.gov [cdph.ca.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 6. eTool : Hospitals - Hospital-wide Hazards - this compound | Occupational Safety and Health Administration [osha.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. | novascotia.ca [novascotia.ca]

- 9. reach.cdc.gov [reach.cdc.gov]

- 10. osha.gov [osha.gov]

- 11. ilt.safetynow.com [ilt.safetynow.com]

- 12. bohs.org [bohs.org]

- 13. infectioncontroltoday.com [infectioncontroltoday.com]

- 14. kinesiology.acadiau.ca [kinesiology.acadiau.ca]

- 15. cdc.gov [cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. cdc.gov [cdc.gov]

- 18. nj.gov [nj.gov]

Glutaraldehyde Solution Stability and Storage: A Technical Guide

Introduction